molecular formula C19H29N3O3S B5349814 N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide

N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide

Cat. No. B5349814
M. Wt: 379.5 g/mol
InChI Key: CKGYMLJJHMSRMU-UHFFFAOYSA-N
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Description

N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The exact mechanism of action of N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in pain signaling. This compound has also been shown to bind to the mu-opioid receptor, which is involved in pain relief. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, reduction of pain, induction of apoptosis in cancer cells, and binding to amyloid-beta plaques in the brain. This compound has also been shown to have a high affinity for the mu-opioid receptor, which is involved in pain relief.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been shown to bind to amyloid-beta plaques in the brain, making it a potential diagnostic tool for Alzheimer's disease. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its clinical development.

Future Directions

For N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide research include further studies on its mechanism of action, optimization of its therapeutic properties, and clinical trials for its potential use as a diagnostic tool for Alzheimer's disease. Additionally, this compound may have potential applications in other disease areas, such as autoimmune disorders and neuropathic pain.

Synthesis Methods

N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide has been synthesized through various methods, including the reaction of 4-piperidinylmethylamine with 3-(4-bromobenzyl)-1-(methylsulfonyl)piperidine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-piperidinylmethylamine with 3-(4-chlorobenzyl)-1-(methylsulfonyl)piperidine, followed by reduction with lithium aluminum hydride. Both methods have been reported to yield this compound with high purity and yield.

Scientific Research Applications

N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.

properties

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)-3-(piperidin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-26(24,25)22-11-7-18(8-12-22)21-19(23)17-4-2-3-16(14-17)13-15-5-9-20-10-6-15/h2-4,14-15,18,20H,5-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYMLJJHMSRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)CC3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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